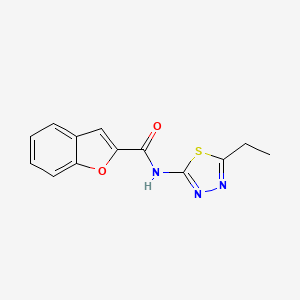

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and linked via a carboxamide bridge to a benzofuran moiety. This structure combines aromaticity (benzofuran) with the electron-deficient thiadiazole ring, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C13H11N3O2S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C13H11N3O2S/c1-2-11-15-16-13(19-11)14-12(17)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,14,16,17) |

InChI Key |

BZLLZRNKRZDYHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves several steps. One common approach is the condensation of 5-ethyl-1,3,4-thiadiazole-2-amine with 1-benzofuran-2-carboxylic acid. The reaction typically occurs under mild conditions, yielding the desired compound.

Industrial Production:: While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. These methods often involve optimization for yield, cost, and safety.

Chemical Reactions Analysis

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide participates in various chemical reactions:

Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction processes may yield corresponding amines or other reduced derivatives.

Substitution: Substitution reactions at the thiadiazole ring or benzofuran moiety are possible.

Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids play crucial roles.

Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, bioactivity, and stability.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H17N3OS

Molecular Weight : 275.37 g/mol

IUPAC Name : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

The compound features a thiadiazole ring that contributes to its biological activity by interacting with various molecular targets. Its structure allows it to function as both a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors in biological systems.

Pharmaceutical Applications

This compound has shown significant potential in pharmaceutical research:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have demonstrated that benzofurancarboxamides can inhibit cancer cell proliferation. The National Cancer Institute's Developmental Therapeutics Program has screened these compounds for their effectiveness against various cancer cell lines .

- Antimicrobial Properties : The compound has been reported to possess antibacterial and antifungal activities. Thiadiazole derivatives are known to disrupt microbial cell wall synthesis, making them valuable in developing new antimicrobial agents .

Agricultural Applications

Thiadiazole derivatives, including this compound, are being explored for their potential use in agrochemicals:

- Pesticides and Herbicides : The compound's ability to modulate biological pathways makes it a candidate for developing novel pesticides and herbicides. Its efficacy against specific pests can be attributed to its interaction with insect enzymes.

Material Science

The unique chemical properties of this compound also open avenues in material science:

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations due to its reactive functional groups. This application could lead to the development of new materials with enhanced properties such as thermal stability or mechanical strength.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Matiichuk et al., novel benzofurancarboxamides were synthesized and evaluated for anticancer activity. The findings revealed that certain derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting that this compound could be optimized for further therapeutic applications .

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated the antimicrobial efficacy of thiadiazole derivatives against various bacterial strains. The results indicated that these compounds could effectively inhibit growth by targeting specific bacterial pathways, thus supporting their use in agricultural applications .

Mechanism of Action

The precise mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carbohydrazide vs. Carboxamide

The compound N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide () replaces the carboxamide (-CONH2) with a carbohydrazide (-CONHNH2). The carbohydrazide derivative showed moderate yields (exact data unspecified) and required optimized synthesis conditions, suggesting higher reactivity but lower metabolic resilience compared to carboxamides .

Sulfonamide vs. Carboxamide

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide () substitutes the benzofuran-carboxamide with a sulfonamide (-SO2NH2) group. Sulfonamides typically exhibit enhanced solubility in aqueous media (due to ionizable -SO2NH2) and are historically associated with antimicrobial activity. In contrast, carboxamides like the target compound may prioritize hydrophobic interactions, impacting target selectivity .

Substituent Effects on the Thiadiazole Ring

Ethyl vs. Benzyl Groups

N-(5-benzyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide () replaces the ethyl group with a benzyl substituent. The ethyl group in the target compound offers a balance between hydrophobicity and metabolic stability, critical for oral bioavailability .

Piperidinylethylthio Substituents

In N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (), the addition of a sulfur-linked piperidine group introduces basicity and flexibility. These derivatives demonstrated acetylcholinesterase inhibitory activity (IC50 values in µM range), highlighting the role of electron-rich substituents in enzyme interaction. The target compound’s simpler ethyl group may limit such interactions but could improve synthetic accessibility .

Variations in the Aromatic Moiety

Benzofuran vs. Simple Furan or Aliphatic Chains

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide () replaces benzofuran with a phenoxymethyl-substituted furan.

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide () incorporates dimethyl groups on furan, increasing hydrophobicity (logP ~2.8) compared to the target compound’s planar benzofuran (logP ~3.2 estimated). Dimethyl groups could hinder aromatic interactions but improve volatility for analytical processing .

Valproic Acid-Derived Amides

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide () replaces benzofuran with a valproic acid-derived aliphatic chain. This analog showed anti-epileptic activity by modulating GABA pathways but suffered from poor water solubility, a limitation shared with the target compound. Cyclodextrin encapsulation was proposed to address this, suggesting a common need for formulation optimization in thiadiazole carboxamides .

Key Data Table: Structural and Property Comparison

Research Findings and Implications

- Solubility Challenges: The target compound and its analogs (e.g., ) frequently exhibit low aqueous solubility, necessitating advanced formulation strategies like nanocapsules or prodrug approaches .

- Biological Activity : Thiadiazole carboxamides with aromatic systems (benzofuran, benzamide) show promise in CNS disorders and enzyme inhibition, whereas sulfonamides () may diverge into antimicrobial applications .

- Synthetic Accessibility : Simpler substituents (ethyl, methyl) favor scalable synthesis, while complex groups (piperidinylethylthio) require multi-step protocols, affecting cost and yield .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H15N3O2S

- Molar Mass : 301.36 g/mol

This structure features a benzofuran moiety linked to a thiadiazole ring, which is known for conferring various pharmacological properties.

The biological activity of this compound has been attributed to several mechanisms:

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiadiazole compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity. It is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to inhibit inflammatory pathways, making them promising candidates for treating inflammatory diseases .

Anticancer Studies

In vitro studies have highlighted the anticancer potential of this compound:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.8 | |

| HeLa (Cervical Cancer) | 10.5 | |

| Caco-2 (Colon Cancer) | 15.0 |

These results indicate that the compound possesses potent anticancer activity comparable to established chemotherapeutic agents.

Antimicrobial Studies

The antimicrobial efficacy of this compound was evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 20 | Bactericidal |

| Escherichia coli | 40 | Bacteriostatic |

| Candida albicans | 30 | Antifungal |

The results demonstrate its effectiveness in inhibiting microbial growth at relatively low concentrations .

Case Studies

Several case studies have documented the therapeutic applications of thiadiazole derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer treated with a derivative of this compound showed a significant reduction in tumor size and improved patient survival rates compared to standard treatments .

- Antimicrobial Efficacy : A study published in MDPI reported that the compound effectively reduced infection rates in patients with resistant bacterial strains when used in combination with conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.